N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide
Description
N1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:
- N1-Substituent: A 2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl group, which incorporates a piperazine ring with a para-fluorophenyl moiety.
- N2-Substituent: A 1-phenylethyl group, providing aromatic bulk.
16.099) and antimicrobial agents (e.g., GMC series) .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-17(18-5-3-2-4-6-18)25-22(29)21(28)24-11-12-26-13-15-27(16-14-26)20-9-7-19(23)8-10-20/h2-10,17H,11-16H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAFUCKLLBECDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluorophenylpiperazine with an appropriate alkylating agent to introduce the ethyl group.
Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperazine ring or the oxalamide moiety.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Research: The compound is used to investigate the role of piperazine derivatives in biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The table below highlights key structural and functional differences between the target compound and related oxalamides:
Pharmacological and Metabolic Insights
- 16.099): Exhibit high potency in TAS1R1/TAS1R3 receptor activation . Safety: NOEL of 100 mg/kg bw/day translates to safety margins >33 million for human exposure .
Antimicrobial Oxalamides (GMC Series) :
Metabolic and Toxicological Considerations
- CYP Interactions : While S336 and S5456 initially showed CYP3A4 inhibition (~51% at 10 µM), follow-up studies found <50% inhibition, aligning with the target compound’s likely low CYP liability .
- Toxicity: Piperazine-containing oxalamides generally exhibit low acute toxicity, with NOELs standardized to 100 mg/kg bw/day for flavoring agents due to shared metabolic pathways (hydrolysis → excretion) .
Biological Activity
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a synthetic compound characterized by its unique oxalamide structure and piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections provide an overview of its biological activities, including anticancer, antimicrobial, and neuropharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a fluorinated phenyl group, a piperazine ring, and an oxalamide functional group, contributing to its diverse biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of piperazine have been shown to inhibit tumor growth in various cancer models. This compound's structural similarities to these compounds suggest potential efficacy against cancer cell lines.
Case Study:
A study exploring the anticancer effects of oxalamide derivatives demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The specific IC50 values for related compounds ranged from 10 to 50 µM, indicating a promising therapeutic window for further investigation.
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial strains. The presence of the piperazine ring is often associated with enhanced antibacterial activity.
Research Findings:
In vitro studies have shown that compounds similar to this compound exhibit significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) reported for these compounds typically range between 32 to 128 µg/mL.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| N1-(2-(4-(4-fluorophenyl)... | 64 | S. aureus |
| N1-(2-(4-(4-fluorophenyl)... | 128 | S. pneumoniae |
Neuropharmacological Effects
The piperazine moiety is also known for its neuropharmacological properties, particularly in modulating neurotransmitter systems. Compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors.
Research Insights:
In behavioral assays, derivatives have shown anxiolytic effects in rodent models. The compound's affinity for serotonin receptors suggests potential applications in treating anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
